n-((1-Ethylpyrrolidin-2-yl)methyl)-2-phenylethan-1-amine
Description
Properties
Molecular Formula |
C15H24N2 |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C15H24N2/c1-2-17-12-6-9-15(17)13-16-11-10-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13H2,1H3 |
InChI Key |
LYPICULWQSVURF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-2-phenylethan-1-amine typically involves the reaction of 2-phenylethan-1-amine with 1-ethylpyrrolidine under specific conditions. One common method includes the use of a reductive amination process where the amine reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethylpyrrolidin-2-yl)methyl)-2-phenylethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of secondary or tertiary amines .
Scientific Research Applications
N-((1-Ethylpyrrolidin-2-yl)methyl)-2-phenylethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as dopamine receptors. It acts as a dopamine receptor antagonist, which can modulate neurotransmitter activity in the brain. This modulation can lead to various therapeutic effects, including antipsychotic and antidepressant activities .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues and Pharmacological Profiles
Table 1: Key Structural and Pharmacological Comparisons
Pharmacokinetic and Physicochemical Properties
Functional Differences and Therapeutic Implications
- Receptor Specificity : Levosulpiride’s D₂ receptor antagonism is attributed to its sulfamoyl benzamide group, absent in the target compound. The latter’s phenylethylamine backbone may instead interact with adrenergic or serotonergic receptors .
- Anti-inflammatory Activity : ASP-azo-ASA’s efficacy in colitis models derives from its 5-ASA component, suggesting that structural modifications (e.g., azo linkers) can redirect biological activity .
Critical Analysis of Evidence and Contradictions
- Stereochemistry : Levosulpiride’s (S)-enantiomer is pharmacologically active, but the stereochemistry of the target compound’s pyrrolidine ring is unspecified in available evidence, complicating direct activity comparisons .
- Data Gaps: Limited pharmacokinetic data for the target compound necessitate further studies to confirm hypothesized CNS effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
